molecular formula C21H16N4O4S B2386126 N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895411-45-7

N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2386126
CAS No.: 895411-45-7
M. Wt: 420.44
InChI Key: RMKJJSNRCDJDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide (CAS 895411-45-7) is a small molecule research chemical with a molecular formula of C21H16N4O4S and a molecular weight of 420.4 g/mol . This compound belongs to a class of substituted benzamides that incorporate both a 5-methoxybenzo[d]thiazole and a pyridinylmethyl moiety, structural features often associated with potential bioactivity. The benzothiazole core is a privileged scaffold in medicinal chemistry, and its 5-methoxy derivative can be synthesized via established methods, such as the cyclization of substituted anilines or through modern, efficient one-pot syntheses . While specific biological data for this compound is not publicly available, its structural framework is highly relevant for anticancer research. Recent studies on closely related 3-(2-aminobenzo[d]thiazol-5-yl)benzamide derivatives have identified them as potent anticancer agents that function via inhibition of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), a target for non-small cell lung cancer (NSCLC) . Furthermore, heteroaryl-containing benzamide derivatives, in general, represent a significant area of investigation in drug discovery, exemplified by their development as activators of enzymes like glucokinase for the treatment of type 2 diabetes mellitus . The presence of the 5-methoxybenzothiazole unit suggests this compound is a valuable intermediate or candidate for screening in oncology, enzymology, and other therapeutic area assays. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-29-17-7-8-19-18(11-17)23-21(30-19)24(13-14-4-3-9-22-12-14)20(26)15-5-2-6-16(10-15)25(27)28/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKJJSNRCDJDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to introduce the nitro and methoxy groups, followed by further functionalization to obtain the final product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final compound.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide exhibits significant anticancer properties. Similar compounds have shown promising results against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Example AColorectal5.85
Example BBreast4.53

The mechanism of action may involve the inhibition of specific enzymes related to tumor growth and inflammation, potentially affecting pathways linked to apoptosis and cell cycle regulation.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it possesses significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus7.8
Escherichia coli15.6

These findings suggest that the compound could be developed as a potential therapeutic agent for bacterial infections.

Synthesis and Structural Modifications

The synthesis typically involves multi-step organic reactions, with careful control over reaction conditions to ensure high yield and purity. Structural modifications can lead to variations in biological activity, providing insights into optimizing drug design strategies.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds structurally similar to this compound:

  • Anticancer Studies : A study demonstrated that derivatives exhibited IC50 values in the nanomolar range against colorectal cancer cell lines, indicating strong potential for further development.
  • Antimicrobial Evaluations : Research highlighted the compound's effectiveness against various bacterial strains, supporting its application in treating infections.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzothiazole/Thiazole Core

Table 1: Key Substituent Comparisons
Compound Name Substituents on Benzothiazole/Thiazole Benzamide Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound 5-OCH₃ 3-NO₂, N-(Pyridin-3-ylmethyl) ~434.4 (calculated) Not reported
N-(Benzo[d]thiazol-2-yl)benzamide (1.2b) None None 255.21 190–198
N-(5-Methoxybenzo[d]thiazol-2-yl)benzamide (4i) 5-OCH₃ None ~397.5 (calculated) 177.2
Nitazoxanide 5-NO₂ (thiazole) 2-Acetoxy 307.27 202–212
N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide 6-NO₂ None ~315.3 (calculated) Not reported

Key Observations :

  • Electron-Withdrawing vs. Donating Groups: The target compound’s 3-nitro group contrasts with nitazoxanide’s 5-nitro substitution on the thiazole ring.
  • Methoxy Substitution: The 5-methoxy group in the target and compound 4i may improve solubility compared to non-polar analogs like 1.2b .

Key Observations :

  • Yield Trends : Piperazine-containing derivatives (e.g., 4i) show higher yields (78–90%) compared to methyl-substituted analogs (43.5–58.1 mg), suggesting that steric hindrance from the pyridinylmethyl group in the target may reduce yield .
  • Melting Points : Methoxy and nitro groups increase melting points (e.g., 4i: 177.2°C; nitazoxanide: 202–212°C) compared to unsubstituted analogs (1.2b: 190°C) .

Biological Activity

N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiazole ring, followed by functionalization with a methoxy group and introduction of the nitrobenzamide moiety through nitration reactions. The pyridine ring is then attached via nucleophilic substitution reactions. The final product is purified through methods such as recrystallization or chromatography .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that compounds with similar structural motifs can inhibit tyrosine kinase enzymes and induce apoptosis in cancer cells. Specifically, it has been noted for its cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer) and HT29 (colorectal cancer) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
PC315.2
HT2920.5
SKNMC18.7

Antibacterial Activity

This compound also demonstrates antibacterial properties. It has been observed to inhibit bacterial enzymes critical for DNA replication and metabolism, such as DNA gyrase and dihydroorotase. This positions it as a potential candidate for treating bacterial infections, including tuberculosis .

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Mycobacterium tuberculosis16

The mechanism of action for this compound involves its interaction with specific molecular targets in the body. Notably, it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced inflammation and pain, making it a candidate for anti-inflammatory applications as well .

Case Studies

  • Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results indicated significant inhibition of cell proliferation in PC3 cells, suggesting its potential as an anticancer agent.
  • Antibacterial Efficacy : In another investigation, the compound was tested against several bacterial strains using standard broth microdilution methods. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the standard synthetic routes for N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives under basic conditions (e.g., NaOH/ethanol) .
  • Step 2 : Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
  • Step 3 : Nitration at the 3-position of the benzamide moiety using a HNO₃/H₂SO₄ mixture under controlled temperatures (0–5°C) to avoid over-nitration .
    Key considerations : Optimize solvent choice (e.g., DMF for polar intermediates) and monitor reaction progress via TLC. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assign peaks to verify substituent positions (e.g., methoxy protons at δ ~3.8 ppm, pyridine protons at δ 8.0–9.0 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the benzamide, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • Melting Point Analysis : Assess purity (sharp melting range within 1–2°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between structurally similar thiazole derivatives?

  • Comparative SAR Analysis : Systematically modify substituents (e.g., replacing nitro with methoxy groups) and test activity in standardized assays (e.g., IC50 against cancer cell lines) .
  • Structural Confirmation : Use X-ray crystallography (if crystalline) or NOESY NMR to validate 3D conformation, as minor structural variations (e.g., rotamer populations) can drastically alter binding .
  • Data Normalization : Account for assay variability by cross-referencing with positive controls (e.g., doxorubicin for cytotoxicity) and using statistical tools (e.g., ANOVA for batch effects) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., PI3K) or receptors. Focus on key residues (e.g., hinge regions in kinases) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify critical interactions (e.g., hydrogen bonds with pyridine nitrogen) .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., imatinib for tyrosine kinases) to highlight essential pharmacophoric features (e.g., hydrophobic benzamide moiety) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yields (≥15% increase) by enhancing energy transfer in cyclization steps .
  • Flow Chemistry : Implement continuous flow reactors for nitration steps to improve safety and scalability (80–90% yield at 10 g scale) .
  • Catalyst Screening : Test Pd/C or CuI for coupling reactions; optimize ligand systems (e.g., BINAP for enantioselective steps) .

Methodological Recommendations

  • Reproducibility : Document reaction conditions (e.g., exact stoichiometry, degassing protocols) and share raw spectral data in supplementary materials .
  • Contradiction Resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to validate conflicting activity data .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing; avoid in-vivo studies until in-vitro safety profiles (e.g., CC50 >50 µM) are established .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.